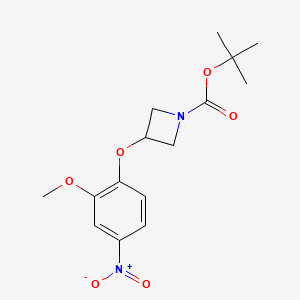

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20N2O6 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a methoxy-nitrophenoxy substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of l-fluoro-2-methoxy-4-nitrobenzene with 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester. The reaction is carried out in tetrahydrofuran (THF) as the solvent, with potassium tert-butoxide as the base. The reaction mixture is cooled to 0°C under nitrogen atmosphere, and the base is added dropwise. After stirring for 30 minutes, the mixture is diluted with water and extracted with tert-butyl methyl ether. The organic layer is then dried and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in the synthesis.

Hydrogen gas and catalysts: Used for the reduction of the nitro group.

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Aminophenoxy derivatives: Formed by the reduction of the nitro group.

Hydroxyphenoxy derivatives: Formed by the oxidation of the methoxy group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is utilized as a precursor in the synthesis of potential pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and inflammation.

-

Antimicrobial Activity :

- Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties. Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate may serve as a scaffold for developing new antibiotics or antifungal agents.

-

Anti-inflammatory Agents :

- Compounds similar to this compound have shown promise in reducing inflammation in preclinical studies. This suggests potential applications in treating inflammatory disorders.

-

Drug Delivery Systems :

- The compound’s ability to form stable complexes with various drug molecules positions it as a candidate for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

-

Biological Studies :

- It can be used as a tool compound in biological studies to investigate the mechanisms of action of related bioactive molecules. Its nitro group may facilitate interactions with biological targets, providing insights into structure-activity relationships.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate for synthesizing novel antimicrobial agents. The synthesized compounds exhibited significant activity against various bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anti-inflammatory Research

In another investigation, derivatives of this compound were tested for anti-inflammatory effects in vitro and in vivo. Results showed a marked reduction in inflammatory markers, suggesting that modifications to the azetidine structure could lead to effective anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The azetidine ring provides a rigid structure that can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-(2-methoxyphenoxy)azetidine-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups, which provide a balance of reactivity and stability

Actividad Biológica

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate, identified by its CAS number 960401-34-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C15H20N2O6

- Molecular Weight : 324.33 g/mol

- Structure : The compound features an azetidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-nitrobenzene derivatives with azetidine-1-carboxylic acid tert-butyl ester in the presence of potassium tert-butoxide as a base in tetrahydrofuran (THF) at low temperatures. The reaction yields a high purity product (up to 95%) after extraction and purification processes .

Biological Activity

Anticancer Activity : Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing nitrophenoxy groups have shown potent cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human adult acute monocytic leukemia)

- CEM-13 (human childhood T acute lymphoblastic leukemia)

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and modulation of cell cycle progression .

Table 1: Comparative Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Prodigiosin | MCF-7 | 1.93 | Unknown |

Note: TBD = To Be Determined.

The proposed mechanism of action for this compound involves the following pathways:

- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

- Caspase Activation : Increased activity of caspase enzymes has been observed, indicating that the compound activates intrinsic apoptotic pathways.

Case Studies

In a recent study published in MDPI, several novel derivatives with similar structures to tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine were tested against various cancer cell lines. These studies revealed IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- In vivo models to assess efficacy and safety.

- Structural modifications to enhance biological activity and selectivity.

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGYXNNTJRXWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676470 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960401-34-7 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.